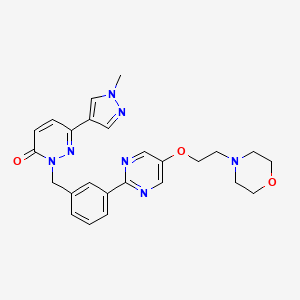
6-(1-methyl-1H-pyrazol-4-yl)-2-(3-(5-(2-morpholinoethoxy)pyrimidin-2-yl)benzyl)pyridazin-3(2H)-one
概要
説明
EMD-1204831は、間葉系上皮転換因子受容体(上皮成長因子受容体としても知られる)の強力かつ高選択的阻害剤です。この受容体は形態形成において重要な役割を果たしており、これは胚発生や組織修復に不可欠です。 間葉系上皮転換因子受容体の異常な活性化は、肺癌、腎臓癌、胃癌、肝臓癌、脳癌など、さまざまなヒト悪性腫瘍に関連しています .
準備方法
EMD-1204831の調製には、間葉系上皮転換因子受容体のチロシンキナーゼ活性を阻害することを目的とした合成経路が含まれています。特定の合成経路と反応条件は機密情報であり、詳細な情報は公開されていません。 この化合物は、その効力と選択性を確保する一連の化学反応を通じて開発されていることが知られています .
化学反応の分析
EMD-1204831は、主に間葉系上皮転換因子受容体に対する阻害作用に焦点を当てて、いくつかの種類の化学反応を受けます。この化合物は、受容体の自己リン酸化と下流シグナル伝達経路を効果的に阻害します。これらの反応で使用される一般的な試薬には、さまざまなキナーゼ阻害剤やリン酸化剤が含まれます。 これらの反応から生成される主な生成物は、間葉系上皮転換因子受容体の阻害された形態であり、細胞増殖、生存、遊走、浸潤、転移、および薬剤耐性の減少につながります .
科学研究への応用
EMD-1204831は、特に癌治療の分野において、重要な科学研究への応用を持っています。これは、間葉系上皮転換因子受容体のチロシンキナーゼ活性を選択的に抑制することが示されており、標的型抗癌療法の有望な候補となっています。この化合物は、ヒト癌細胞株とマウス異種移植モデルを使用して、in vitroおよびin vivoで試験されており、ヒト腫瘍の退縮を誘導する能力を実証しています。 さらに、EMD-1204831は、さまざまな腫瘍異種移植モデルにおいて、上皮成長因子受容体と血管内皮成長因子の阻害剤との併用で評価されています .
科学的研究の応用
EMD-1204831 has significant scientific research applications, particularly in the field of cancer therapy. It has been shown to selectively suppress the mesenchymal–epithelial transition factor receptor tyrosine kinase activity, making it a promising candidate for targeted anticancer therapies. The compound has been tested in vitro and in vivo using human cancer cell lines and mouse xenograft models, demonstrating its ability to induce regression of human tumors. Additionally, EMD-1204831 is being evaluated in combination with inhibitors of epidermal growth factor receptor and vascular endothelial growth factor in various tumor xenograft models .
作用機序
EMD-1204831の作用機序は、間葉系上皮転換因子受容体のチロシンキナーゼ活性の選択的阻害を含みます。受容体の肝細胞成長因子依存性および構成的なリン酸化の両方を阻害することにより、EMD-1204831は、感受性のある腫瘍細胞の生存、アンカー非依存性増殖、および肝細胞成長因子誘導性遊走を妨げます。 この阻害は、細胞増殖、生存、遊走、浸潤、転移、および薬剤耐性に関与するシグナル伝達経路の活性化を減少させます .
類似の化合物との比較
EMD-1204831は、強力かつ高選択的な間葉系上皮転換因子受容体阻害剤の新しいクラスに属します。類似の化合物には、EMD-1214063があり、これも高い選択性と効力で間葉系上皮転換因子受容体を標的としています。両方の化合物は前臨床試験で有効性を示していますが、薬物動態特性と阻害活性の持続時間に違いがあります。 EMD-1204831とEMD-1214063は、間葉系上皮転換因子受容体を選択的に標的とする能力においてユニークであり、分子標的型抗癌戦略の有望な候補となっています .
類似化合物との比較
EMD-1204831 is part of a new class of potent and highly selective mesenchymal–epithelial transition factor receptor inhibitors. Similar compounds include EMD-1214063, which also targets the mesenchymal–epithelial transition factor receptor with high selectivity and potency. Both compounds have shown efficacy in preclinical studies, but they differ in their pharmacokinetic properties and duration of inhibitory activity. EMD-1204831 and EMD-1214063 are unique in their ability to selectively target the mesenchymal–epithelial transition factor receptor, making them promising candidates for molecularly targeted anticancer strategies .
特性
CAS番号 |
1362819-72-4 |
|---|---|
分子式 |
C25H27N7O3 |
分子量 |
473.5 g/mol |
IUPAC名 |
6-(1-methylpyrazol-4-yl)-2-[[3-[5-(2-morpholin-4-ylethoxy)pyrimidin-2-yl]phenyl]methyl]pyridazin-3-one |
InChI |
InChI=1S/C25H27N7O3/c1-30-18-21(14-28-30)23-5-6-24(33)32(29-23)17-19-3-2-4-20(13-19)25-26-15-22(16-27-25)35-12-9-31-7-10-34-11-8-31/h2-6,13-16,18H,7-12,17H2,1H3 |
InChIキー |
CIUKPBWULKEZMF-UHFFFAOYSA-N |
SMILES |
O=C1C=CC(C2=CN(C)N=C2)=NN1CC3=CC(C4=NC=C(OCCN5CCOCC5)C=N4)=CC=C3 |
正規SMILES |
CN1C=C(C=N1)C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)C4=NC=C(C=N4)OCCN5CCOCC5 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
EMD-1204831; EMD 1204831; EMD1204831; |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













